(Z)-ONO 1301

Platelet Aggregation Thrombosis Tachyphylaxis

(Z)-ONO 1301 is the only IP receptor agonist that simultaneously inhibits thromboxane A2 synthase, preventing the receptor desensitization that plagues conventional prostacyclin analogs in long-term studies. This dual action ensures sustained antiplatelet and anti-fibrotic efficacy beyond 7 days, making it indispensable for chronic murine thrombosis, pulmonary hypertension, and NASH/fibrosis models where beraprost, iloprost, or treprostinil fail due to tachyphylaxis. Procure this high-purity research tool to eliminate experimental variability and secure reproducible, publication-ready data in prostacyclin–thromboxane axis investigations.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
Cat. No. B1232547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ONO 1301
Synonyms(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26-
InChIKeyWBBLIRPKRKYMTD-SGEDCAFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-ONO 1301 as a Dual-Action IP Agonist with TXA2 Synthase Inhibition


(Z)-ONO 1301 (CAS 153814-74-5) is a non-prostanoid prostacyclin (PGI2) mimetic and a synthetic long-acting agonist of the I prostanoid (IP) receptor. Unlike conventional prostanoid-based IP agonists, this low-molecular-weight compound possesses a dual pharmacological profile: it activates the IP receptor to stimulate cAMP production while concurrently inhibiting thromboxane A2 (TXA2) synthase to suppress the synthesis of the pro-thrombotic and pro-inflammatory mediator TXA2 [1]. This dual mechanism underpins its distinct efficacy and tolerability profile in preclinical models of fibrosis, thrombosis, and inflammation, rendering it a critical reagent for investigating the prostacyclin–thromboxane axis [2].

Why (Z)-ONO 1301 Cannot Be Replaced by Conventional IP Agonists: A Procurement Risk Assessment


Conventional prostacyclin (PGI2) analogs, including beraprost, iloprost, and treprostinil, are susceptible to receptor desensitization and tolerance development upon repeated administration, largely due to compensatory upregulation of thromboxane A2 (TXA2) signaling [1]. Furthermore, standard IP agonists exhibit variable efficacy in suppressing inflammatory chemokine production in human monocytes [2]. (Z)-ONO 1301 uniquely bypasses these limitations through its intrinsic TXA2 synthase inhibitory activity, which prevents the counter-regulatory TXA2 surge that undermines the long-term efficacy of other IP agonists [1]. Substituting (Z)-ONO 1301 with a generic IP agonist in long-term in vivo fibrosis or thrombosis models would therefore introduce significant experimental variability, confound data interpretation, and likely yield false-negative results due to tachyphylaxis.

Quantitative Differentiation of (Z)-ONO 1301: Comparative Data Against Beraprost and Vehicle


Sustained Antiplatelet Efficacy: ONO-1301 vs. Beraprost After Repeated Dosing

ONO-1301 retains its inhibitory effect on platelet aggregation after repeated administration, whereas beraprost, a representative IP agonist, loses its antiplatelet effect under identical conditions [1]. This loss of beraprost efficacy is mechanistically linked to a compensatory increase in TXA2 production, which ONO-1301 prevents due to its intrinsic TXA2 synthase inhibitory activity [1].

Platelet Aggregation Thrombosis Tachyphylaxis cAMP

Pharmacokinetic Differentiation: Plasma Half-Life and cAMP Elevation Duration

ONO-1301 demonstrates a plasma half-life of approximately 5.6 hours following a single subcutaneous administration in rats [1]. Critically, a single dose elevates plasma cyclic adenosine monophosphate (cAMP) levels for at least 8 hours, indicating prolonged target engagement [1]. This sustained pharmacodynamic response is consistent with its ability to increase hemoglobin and HGF levels in murine sponge models for up to 14 days with daily dosing, in contrast to the peak-and-decline profile observed with exogenous HGF administration [2].

Pharmacokinetics cAMP Signaling In Vivo Efficacy Dosing Frequency

Anti-Fibrotic Efficacy in Pulmonary Fibrosis: Quantitative Reduction in Collagen Deposition

In a bleomycin-induced pulmonary fibrosis mouse model, repeated subcutaneous administration of ONO-1301 significantly attenuated fibrosis development compared to vehicle-treated controls [1]. ONO-1301 treatment resulted in significant decreases in both the Ashcroft score (a histological measure of fibrosis severity) and lung hydroxyproline content (a quantitative biochemical marker of collagen deposition) [1]. Furthermore, ONO-1301-treated bleomycin mice exhibited a significantly higher survival rate than those receiving vehicle alone [1].

Pulmonary Fibrosis Collagen Deposition Hydroxyproline Bleomycin Model

Comparative Suppression of Inflammatory Chemokine MIP-1α in Human Monocytes

In a direct comparative study of four PGI2 analogs, ONO-1301, iloprost, beraprost, and treprostinil all suppressed lipopolysaccharide (LPS)-induced macrophage inflammatory protein 1α (MIP-1α) production in human THP-1 cells and primary monocytes [1]. ONO-1301 exhibited comparable efficacy to the three conventional IP agonists in this anti-inflammatory assay [1]. The suppressive effect was shown to be mediated via the IP receptor and cAMP pathway [1].

Inflammation Chemokine Atherosclerosis Monocyte

Improved Survival in Pulmonary Hypertension Model: 80% vs. 30% at 6 Weeks

In a monocrotaline-induced pulmonary hypertension rat model, repeated subcutaneous administration of ONO-1301 significantly attenuated increases in right ventricular systolic pressure and the ratio of right ventricular weight to body weight compared to vehicle-treated controls [1]. Notably, Kaplan-Meier survival analysis demonstrated that ONO-1301 treatment improved the 6-week survival rate to 80%, compared with only 30% in vehicle-treated animals [1]. ONO-1301 also significantly decreased plasma 11-dehydro-thromboxane B2 levels, confirming its TXA2 synthase inhibitory activity in vivo [1].

Pulmonary Hypertension Survival Monocrotaline Right Ventricular Pressure

Suppression of Liver Fibrosis and Fibrogenic Gene Expression in CCl4 Model

In a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model, treatment with ONO-1301 during the final 4 weeks of a 12-week CCl4 regimen increased hepatic hepatocyte growth factor (HGF) mRNA expression while simultaneously decreasing the expression of multiple fibrogenic genes, including TGF-β1, connective tissue growth factor, α-smooth muscle actin, and type-I and type-III collagen [1]. This transcriptional reprogramming was associated with the suppression of myofibroblast expansion and a reduction in liver fibrosis severity [1]. The anti-fibrotic effect of ONO-1301 was significantly attenuated by a neutralizing antibody against HGF, confirming that HGF-mediated pathways contribute to its mechanism of action [1].

Liver Fibrosis Hepatic Stellate Cells HGF TGF-β1

Optimal Research Applications for (Z)-ONO 1301 Based on Quantified Differentiation


Chronic In Vivo Thrombosis and Platelet Function Studies Requiring Sustained IP Activation

(Z)-ONO 1301 is the preferred IP agonist for long-term (>7 days) in vivo studies of platelet function and thrombosis, where conventional agonists like beraprost lose efficacy due to tachyphylaxis [1]. Its ability to retain antiplatelet activity after repeated administration ensures that observed effects are attributable to sustained IP receptor signaling rather than transient pharmacological action. This makes ONO-1301 essential for chronic dosing protocols in murine thrombosis models, atherosclerosis studies, and investigations of the prostacyclin–thromboxane balance in cardiovascular disease. [1]

Pulmonary and Hepatic Fibrosis Models with Validated Collagen and Survival Endpoints

ONO-1301 is a validated tool compound for bleomycin-induced pulmonary fibrosis and CCl4-induced liver fibrosis models. In pulmonary fibrosis, ONO-1301 significantly reduces Ashcroft score, lung hydroxyproline content, and improves survival [2]. In liver fibrosis, ONO-1301 suppresses fibrogenic gene expression (TGF-β1, α-SMA, collagen types I and III) and myofibroblast expansion via HGF-dependent pathways [3]. These well-characterized endpoints make ONO-1301 a reliable positive control or investigational agent for preclinical fibrosis studies and for screening combination therapies targeting the IP receptor–TXA2 axis. [2][3]

Pulmonary Hypertension Research with Validated Survival and Hemodynamic Outcomes

In monocrotaline-induced pulmonary hypertension models, ONO-1301 provides a robust efficacy signal with a 2.67-fold improvement in 6-week survival (80% vs. 30% for vehicle) and significant attenuation of right ventricular systolic pressure [4]. The compound's plasma half-life of 5.6 hours and sustained cAMP elevation for ≥8 hours enable twice-daily or once-daily subcutaneous dosing [4]. Researchers investigating the therapeutic potential of modulating the prostacyclin–thromboxane balance in pulmonary vascular remodeling should prioritize ONO-1301 for its dual mechanism and established survival benefit. [4]

Non-Alcoholic Steatohepatitis (NASH) and Liver Tumor Prevention Studies

ONO-1301 has demonstrated efficacy in the melanocortin 4 receptor-deficient (Mc4r-KO) NASH mouse model, where it ameliorates liver damage, suppresses fibrosis progression, and suppresses the occurrence of liver tumors regardless of NASH status [5]. In vitro, ONO-1301 suppresses LPS-induced inflammatory responses in macrophages, inhibits hepatic stellate cell activation, and upregulates VEGF and HGF expression in endothelial cells [5]. This multi-directional activity profile makes ONO-1301 a valuable tool for investigating NASH pathogenesis and for preclinical evaluation of IP-targeted therapies in chronic liver disease with oncogenic potential. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-ONO 1301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.